An In-depth Technical Guide to the Physical Properties of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile
An In-depth Technical Guide to the Physical Properties of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile, registered under CAS Number 80194-70-3, is a highly functionalized heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring a chlorine atom, a trifluoromethyl group, and a nitrile moiety on the pyridine scaffold, imparts a distinct electronic and steric profile. This makes it a valuable intermediate for the synthesis of a diverse range of more complex molecules. The trifluoromethyl group, in particular, is a well-established bioisostere for various functional groups, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the known physical properties of this compound, outlines standardized experimental protocols for their determination, and offers insights into its structural and spectroscopic characteristics.
Core Physical and Chemical Properties
The physical state of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile is typically a liquid or a low-melting solid at room temperature. A summary of its key physical properties, compiled from various chemical supplier databases, is presented below. It is important to note that these values are often provided without detailed experimental validation in peer-reviewed literature and should be treated as representative.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₂ClF₃N₂ | |
| Molecular Weight | 206.55 g/mol | |
| Appearance | Liquid | [1] |
| Boiling Point | 108-110 °C at 30 Torr | Sigma-Aldrich |
| Density | 1.51 ± 0.1 g/cm³ (Predicted) | Chem-Impex |
| Flash Point | 105.2 °C | Sigma-Aldrich |
| Storage Temperature | Room Temperature or 2-8°C under inert gas | [1], ChemicalBook |
Experimental Protocols for Property Determination
The following sections detail standardized, yet generalized, experimental procedures for determining the key physical properties of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile. These protocols are based on established laboratory techniques for organic compounds.
Boiling Point Determination (Micro Method)
The determination of the boiling point is crucial for purification by distillation and for characterizing the substance's volatility. A common micro-method is the Thiele tube method, which requires a minimal amount of sample.
Causality Behind Experimental Choices: The inverted capillary tube traps a small amount of air. As the sample is heated, this air, along with the vapor of the liquid, expands and escapes, forming a stream of bubbles. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure. Upon cooling, the vapor pressure drops, and the atmospheric pressure forces the liquid back into the capillary tube. This precise point indicates the boiling point.
Step-by-Step Methodology:
-
A small sample (approximately 0.5 mL) of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile is placed in a small test tube.
-
A capillary tube, sealed at one end, is placed inverted into the test tube.
-
The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The Thiele tube is gently heated, and the temperature is monitored.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.
-
The heat source is removed, and the liquid is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[2][3]
Caption: Workflow for Boiling Point Determination.
Solubility Assessment
Understanding the solubility profile is critical for selecting appropriate solvents for reactions, purification, and formulation. A systematic approach is employed to classify the compound's solubility.
Causality Behind Experimental Choices: The solubility of an organic compound is governed by the principle of "like dissolves like." Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. The presence of functional groups capable of hydrogen bonding or reacting with acidic or basic solutions can significantly influence solubility.
Step-by-Step Methodology:
-
Water Solubility: A small amount of the compound (approx. 10-20 mg) is added to 1 mL of deionized water in a test tube. The mixture is agitated and observed for dissolution.
-
Ether Solubility: If soluble in water, the test is repeated with a nonpolar solvent like diethyl ether.
-
Aqueous Acid/Base Solubility: If insoluble in water, its solubility is tested in 5% aqueous solutions of HCl, NaOH, and NaHCO₃.[4][5]
-
Solubility in 5% HCl suggests the presence of a basic functional group (the pyridine nitrogen).
-
Solubility in 5% NaOH would indicate an acidic proton.
-
Solubility in the weaker base, 5% NaHCO₃, would point to a more strongly acidic proton.
-
Given the structure of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile, it is expected to have low solubility in water due to its relatively nonpolar nature, but it should exhibit some solubility in dilute acids due to the basicity of the pyridine nitrogen. It is anticipated to be soluble in a range of common organic solvents.
Caption: Logical Flow for Solubility Classification.
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region, corresponding to the two protons on the pyridine ring. These would appear as doublets due to coupling with each other. The chemical shifts would be downfield, influenced by the electron-withdrawing effects of the chloro, trifluoromethyl, and nitrile groups.
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The carbon of the nitrile group (C≡N) will appear in the characteristic range of 115-125 ppm. The carbon of the trifluoromethyl group will be observed as a quartet due to coupling with the three fluorine atoms. The remaining five carbons of the pyridine ring will have chemical shifts influenced by their substituents.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single sharp singlet, as all three fluorine atoms of the trifluoromethyl group are chemically equivalent.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.
-
A sharp, medium-intensity peak is expected around 2230-2210 cm⁻¹ for the C≡N stretch of the nitrile group.[6]
-
Strong absorptions in the 1350-1120 cm⁻¹ region will be characteristic of the C-F stretching vibrations of the trifluoromethyl group.
-
Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.
-
Aromatic C=C and C=N stretching vibrations will appear in the 1600-1400 cm⁻¹ region.[7][8]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would be expected to show a prominent molecular ion peak (M⁺). Due to the presence of a chlorine atom, a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak will be observed, arising from the natural abundance of the ³⁷Cl isotope.[9][10] Fragmentation patterns would likely involve the loss of the nitrile group, the trifluoromethyl group, and the chlorine atom.
Safety and Handling
3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[11]
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile is a key chemical intermediate with a rich array of physical and chemical properties that make it valuable for synthetic applications. This guide has provided a detailed overview of its known physical constants, standardized protocols for their determination, and an expert analysis of its expected spectroscopic features. A thorough understanding of these properties is essential for the safe and effective use of this compound in research and development.
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